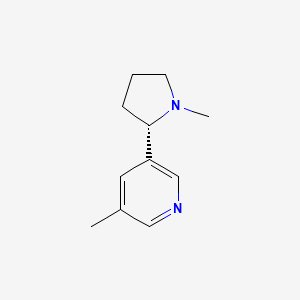

rac-5-Methylnicotine

描述

Structure

3D Structure

属性

分子式 |

C11H16N2 |

|---|---|

分子量 |

176.26 g/mol |

IUPAC 名称 |

3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3/t11-/m0/s1 |

InChI 键 |

WPPLPODBERCBRQ-NSHDSACASA-N |

手性 SMILES |

CC1=CC(=CN=C1)[C@@H]2CCCN2C |

规范 SMILES |

CC1=CC(=CN=C1)C2CCCN2C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Synthesis and Purification of rac-5-Methylnicotine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of racemic 5-methylnicotine, a nicotine analog of interest in pharmacological research. The document details a plausible synthetic pathway, experimental protocols, and methods for purification, alongside a visualization of the relevant nicotinic acetylcholine receptor signaling pathway.

Synthetic Strategy

The synthesis of rac-5-methylnicotine can be approached as a multi-step process commencing with the commercially available starting material, 3,5-lutidine. The overall strategy involves the oxidation of one of the methyl groups of 3,5-lutidine to a carboxylic acid, yielding 5-methylnicotinic acid. This intermediate is then converted to its methyl ester, which serves as a precursor for the formation of the pyrrolidine ring, characteristic of nicotine analogs. The subsequent steps involve the formation of 5-methyl-nornicotine, which is then N-methylated to afford the final product, this compound.

A logical workflow for the synthesis is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each key step in the synthesis of this compound.

Synthesis of 5-Methylnicotinic Acid

The initial step involves the selective oxidation of one methyl group of 3,5-lutidine. A common and effective method utilizes potassium permanganate as the oxidizing agent.[1][2]

Protocol:

-

In a suitable reaction vessel, dissolve 3,5-lutidine in water.

-

Slowly add potassium permanganate to the solution while maintaining the temperature between 25-35°C.

-

After the addition is complete, continue stirring the reaction mixture at 30°C for 15-18 hours.

-

Upon completion, filter the reaction mixture to remove the manganese dioxide byproduct.

-

Adjust the pH of the filtrate to 0.3-0.6 with concentrated hydrochloric acid to precipitate the byproduct, 3,5-pyridinedicarboxylic acid, which is removed by filtration.

-

Further adjust the pH of the filtrate to 2.5-3.2 with concentrated hydrochloric acid to precipitate the crude 5-methylnicotinic acid.

-

Collect the crude product by centrifugation or filtration.

-

Purify the crude product by recrystallization from ethanol.

Synthesis of Methyl 5-Methylnicotinate

The carboxylic acid is converted to its methyl ester to facilitate subsequent reactions. Thionyl chloride is an effective reagent for this esterification.[3]

Protocol:

-

Suspend 5-methylnicotinic acid in methanol under an inert atmosphere.

-

Slowly add thionyl chloride dropwise to the suspension while maintaining the temperature between 20-25°C.

-

After the addition, heat the reaction mixture to reflux for 4 hours.

-

Remove the methanol under reduced pressure.

-

Add ice water to the residue and neutralize with a saturated sodium carbonate solution to a pH of 7-10.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 5-methylnicotinate.

Synthesis of rac-5-Methyl-nornicotine

This step involves the formation of the pyrrolidine ring. A plausible method, analogous to the synthesis of deuterated nornicotine, involves the condensation of methyl 5-methylnicotinate with a suitable pyrrolidinone derivative to form a myosmine analog, which is then reduced.[4]

Hypothetical Protocol (based on analogous synthesis):

-

In an inert atmosphere, dissolve N-trimethylsilyl-2-pyrrolidinone in a suitable aprotic solvent (e.g., THF) and cool to -78°C.

-

Add n-butyllithium dropwise and stir for a designated period.

-

Add a solution of methyl 5-methylnicotinate in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and perform an aqueous workup.

-

The resulting intermediate (5-methyl-myosmine) is then reduced using a suitable reducing agent such as sodium borohydride in an alcoholic solvent.

-

After reduction, the solvent is removed, and the residue is worked up to isolate the crude rac-5-methyl-nornicotine.

Synthesis of this compound (N-Methylation)

The final step is the N-methylation of the pyrrolidine nitrogen of 5-methyl-nornicotine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.[5][6]

Protocol:

-

Dissolve rac-5-methyl-nornicotine in an excess of formic acid and formaldehyde.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it basic by the addition of a suitable base (e.g., NaOH solution).

-

Extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Filter and concentrate the solution under reduced pressure to yield crude this compound.

Purification

Purification of the final product is crucial to obtain this compound of high purity for research purposes. A combination of techniques may be employed.

Protocol:

-

Extraction: Following the N-methylation reaction, an acid-base extraction can be used to separate the basic product from non-basic impurities.

-

Column Chromatography: The crude product can be purified by column chromatography on silica gel. A solvent system of dichloromethane/methanol with a small amount of ammonium hydroxide is often effective for the purification of nicotine analogs.

-

Distillation: The purified this compound, which is an oil, can be further purified by vacuum distillation to remove any remaining non-volatile impurities.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic steps.

| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reference |

| 1 | 3,5-Lutidine | Potassium permanganate | 5-Methylnicotinic Acid | ~50 | >99 (after recrystallization) | [1][7] |

| 2 | 5-Methylnicotinic Acid | Thionyl chloride, Methanol | Methyl 5-Methylnicotinate | 98.2 | - | [3] |

| 4 | rac-5-Methyl-nornicotine | Formaldehyde, Formic acid | This compound | High | - | [5][6] |

Note: The yield and purity for the synthesis of rac-5-methyl-nornicotine (Step 3) are not provided as the protocol is hypothetical and based on analogous reactions.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

5-Methylnicotine, as a nicotine analog, is expected to exert its pharmacological effects primarily through interaction with nicotinic acetylcholine receptors (nAChRs). The activation of these ligand-gated ion channels initiates a cascade of intracellular signaling events. A simplified representation of the nAChR signaling pathway is shown below.

Caption: Simplified nAChR signaling pathway.

References

- 1. theclinivex.com [theclinivex.com]

- 2. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]

- 3. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Methylnicotine Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methylnicotine, a nicotine analog, presents a compelling area of study for researchers in neuroscience, pharmacology, and drug development. As with other nicotine derivatives, the addition of a methyl group to the nicotine scaffold can significantly alter its chemical and physical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known physical and chemical properties of the isomers of 5-methylnicotine, with a focus on their interaction with nicotinic acetylcholine receptors (nAChRs). The information is presented to facilitate further research and development of novel therapeutic agents targeting the cholinergic system.

Physicochemical Properties

Table 1: Physicochemical Properties of 5-Methylnicotine and its Precursor

| Property | 5-Methylnicotine | 5-Methylnicotinic Acid |

| Molecular Formula | C₁₁H₁₆N₂[1] | C₇H₇NO₂ |

| Molecular Weight | 176.26 g/mol [1] | 137.14 g/mol |

| Melting Point | Data not available | 210-212 °C |

| Boiling Point | Data not available | 303.9 ± 22.0 °C (Predicted) |

| Density | Data not available | 1.230 ± 0.06 g/cm³ (Predicted) |

| pKa | Data not available | 2.27 ± 0.10 (Predicted) |

| LogP | Data not available | 1.23 (Predicted) |

Spectroscopic Data

Detailed experimental NMR and IR spectra for the individual isomers of 5-methylnicotine are not widely published. However, mass spectrometry data for methylnicotine isomers are available.

Mass Spectrometry: Electron impact (EI) mass spectrometry of methylnicotine isomers, including 5-methylnicotine, typically shows a molecular ion (M+) peak at m/z = 176 . The base peak is observed at m/z = 84 , corresponding to the N-methylpyrrolidine fragment. This fragmentation pattern is characteristic of nicotine and its analogs where the pyrrolidine ring is cleaved.[2]

Synthesis of 5-Methylnicotine Isomers

A detailed, stereoselective synthesis protocol for cis- and trans-5-methylnicotine is not extensively described in the literature. However, a general approach involves the synthesis of the precursor 5-methylnicotinic acid, followed by a series of reactions to form the pyrrolidine ring and subsequent N-methylation. The separation of the resulting diastereomers can be achieved using chiral chromatography techniques.

A plausible synthetic route would involve:

-

Synthesis of 5-methylnicotinic acid: This can be achieved through the oxidation of 3,5-dimethylpyridine.

-

Amide coupling: 5-methylnicotinic acid can be coupled with a suitable proline derivative.

-

Reduction and cyclization: A series of reduction and cyclization steps would form the pyrrolidine ring attached to the pyridine at the 3-position.

-

N-methylation: The secondary amine on the pyrrolidine ring is methylated to yield 5-methylnicotine.

-

Isomer Separation: The resulting mixture of cis- and trans- isomers can be separated using chiral high-performance liquid chromatography (HPLC).

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

5-methylnicotine isomers, like nicotine, exert their biological effects primarily by interacting with nAChRs, which are ligand-gated ion channels. The two major nAChR subtypes in the brain are the α7 and α4β2 receptors. The stereochemistry of the 5-methyl group significantly influences the binding affinity and functional activity at these receptor subtypes.

Signaling Pathways

Activation of α7 and α4β2 nAChRs by agonists such as 5-methylnicotine initiates a cascade of intracellular signaling events.

References

In Vitro Biological Activity of rac-5-Methylnicotine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current in vitro biological data available for rac-5-Methylnicotine, a synthetic analog of nicotine. The information presented herein is intended to support researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development by summarizing the known molecular interactions and experimental methodologies related to this compound. While data on this compound is limited, this document consolidates the existing findings to facilitate future research and development efforts.

Introduction

Nicotine, the primary psychoactive component of tobacco, exerts its effects through the activation of nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels. These receptors are implicated in a wide array of physiological and pathological processes, making them a significant target for drug discovery. The structural modification of nicotine has been a key strategy in the development of novel therapeutic agents with improved selectivity and efficacy for specific nAChR subtypes. This compound is one such analog, featuring a methyl group substitution on the pyridine ring. This guide focuses exclusively on the reported in vitro biological activity of the racemic form of 5-Methylnicotine.

Quantitative Data Summary

The in vitro biological activity of this compound has been primarily characterized through receptor binding assays. The available data on its binding affinity for various nAChR subtypes is summarized in the table below. To date, there is a notable absence of published data regarding the functional activity of this compound, such as its agonist or antagonist potency (e.g., EC50, IC50, Emax values).

Table 1: In Vitro Binding Affinity of this compound at Nicotinic Acetylcholine Receptor (nAChR) Subtypes

| Compound | Receptor Subtype | K_i_ (μM) |

| This compound | α4β2 | 13 |

| α4β4 | Negligible | |

| α3β4 | Negligible | |

| α7 | Negligible |

Data sourced from a study by Nielsen et al.[1]

The data clearly indicates that this compound possesses a low binding affinity for the α4β2 nAChR subtype, with a dissociation constant (K_i_) in the micromolar range.[1] Its affinity for the α4β4, α3β4, and α7 subtypes was found to be negligible in the same study.[1]

Experimental Protocols

The methodologies employed to obtain the binding affinity data presented in Table 1 are detailed below. These protocols are crucial for the replication and validation of the findings, as well as for the design of future experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i_) of this compound for various nAChR subtypes.

General Protocol:

-

Receptor Preparation: Membranes from cell lines stably expressing the desired human nAChR subtypes (α4β2, α4β4, α3β4, or α7) are prepared.

-

Radioligand Selection:

-

For α4β2, α4β4, and α3β4 subtypes, [³H]epibatidine is used as the radioligand.

-

For the α7 subtype, [³H]MLA (methyllycaconitine) is used.

-

-

Assay Conditions:

-

Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

The incubation is carried out in an appropriate buffer system at a specific temperature and for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., nicotine or epibatidine).

-

-

Separation and Detection:

-

Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The binding affinity (K_i_) is then calculated from the IC50 value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant for the receptor.

-

Caption: Workflow of a typical radioligand binding assay.

Signaling Pathways

Given the low binding affinity and the lack of functional data for this compound, its specific effects on downstream signaling pathways have not been elucidated. However, a general understanding of nAChR-mediated signaling is essential for contextualizing the potential, albeit weak, effects of this compound.

Nicotinic acetylcholine receptors are ionotropic receptors, meaning their activation directly leads to the opening of an ion channel permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions causes depolarization of the cell membrane, which can trigger a variety of downstream cellular responses.

Generalized nAChR Signaling Pathway

Caption: Generalized signaling pathway upon nAChR activation.

It is important to note that the extent to which this compound can initiate these signaling events is likely minimal due to its low binding affinity. Further functional studies are required to determine if it acts as a very weak agonist, a competitive antagonist, or has no functional effect at the concentrations tested.

Conclusion and Future Directions

The current body of in vitro evidence on this compound is limited to its binding profile at several nAChR subtypes. The compound exhibits low affinity for the α4β2 subtype and negligible affinity for α4β4, α3β4, and α7 subtypes. A significant gap in knowledge exists regarding its functional activity and downstream signaling effects.

Future research should prioritize:

-

Functional Characterization: Conducting in vitro functional assays (e.g., two-electrode voltage clamp, patch-clamp, or fluorescence-based assays) to determine if this compound acts as an agonist, partial agonist, or antagonist at nAChR subtypes, and to quantify its potency and efficacy.

-

Enantiomeric Separation and Testing: Evaluating the in vitro activity of the individual (R)- and (S)-enantiomers of 5-Methylnicotine to determine if the observed low affinity is stereospecific.

-

Broader Subtype Screening: Expanding the binding and functional assays to a wider panel of nAChR subtypes to identify any potential off-target activities.

A more comprehensive understanding of the in vitro pharmacology of this compound will be crucial in determining its potential as a pharmacological tool or a lead compound for drug development.

References

Pharmacological Profile of cis- and trans-5-Methylnicotine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of the geometric isomers, cis- and trans-5-methylnicotine, with a focus on their interactions with neuronal nicotinic acetylcholine receptors (nAChRs). The information presented herein is intended to support research and drug development efforts targeting the cholinergic system.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. The diverse subunit composition of nAChRs gives rise to a variety of receptor subtypes with distinct pharmacological and physiological profiles. The α4β2 and α7 subtypes are among the most abundant and widely studied nAChRs in the brain, and they represent key targets for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

The pharmacological effects of nicotine, the primary psychoactive component of tobacco, are mediated through its interaction with these receptors. Structure-activity relationship (SAR) studies of nicotine and its analogs are crucial for the design of novel subtype-selective ligands with improved therapeutic potential and reduced side effects. The methylation of the nicotine scaffold is a common strategy to probe the steric and electronic requirements of the nAChR binding pocket. This guide focuses on the pharmacological profiles of cis- and trans-5-methylnicotine, two geometric isomers with distinct affinities and functional activities at α4β2 and α7 nAChRs.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and efficacies (Imax) of cis- and trans-5-methylnicotine at rat α4β2 and human α7 nAChRs. This data has been compiled from a key study by Xing et al. (2020) that systematically investigated the effects of methyl substitution on the pyrrolidine ring of nicotine.[1]

Table 1: Receptor Binding Affinities (Ki) of 5-Methylnicotine Isomers

| Compound | nAChR Subtype | Ki (µM) |

| trans-5-Methylnicotine | α4β2 | >100 |

| α7 | 1.8 ± 0.4 | |

| cis-5-Methylnicotine | α4β2 | >100 |

| α7 | >100 |

Data are presented as mean ± S.E.M. Ki values were determined by radioligand binding assays.

Table 2: Functional Activity (EC50 and Imax) of 5-Methylnicotine Isomers

| Compound | nAChR Subtype | EC50 (µM) | Imax (% of ACh) |

| trans-5-Methylnicotine | α4β2 | >300 | Not Active |

| α7 | 18 ± 2 | 80 ± 5 | |

| cis-5-Methylnicotine | α4β2 | Not Active | Not Active |

| α7 | Not Active | Not Active |

Data are presented as mean ± S.E.M. EC50 and Imax values were determined by two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing the respective nAChR subtypes. Imax is expressed as the maximal current response relative to that of acetylcholine (ACh).

The data clearly indicate a significant stereoselectivity in the interaction of 5-methylnicotine isomers with nAChRs. trans-5-Methylnicotine demonstrates considerable agonist activity and respectable affinity at the α7 nAChR subtype , while showing negligible activity and affinity at the α4β2 subtype.[1] In stark contrast, cis-5-methylnicotine is essentially inactive at both receptor subtypes, displaying a low affinity and a lack of agonist activity.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological evaluation of cis- and trans-5-methylnicotine.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol for nAChR Radioligand Binding Assay:

-

Membrane Preparation:

-

For α4β2 nAChRs, whole rat forebrain is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

For α7 nAChRs, membranes from cell lines stably expressing the human α7 nAChR (e.g., HEK-293 cells) are prepared.

-

The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

Membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

-

Radioligand:

-

For α4β2 nAChRs: [³H]epibatidine or [³H]cytisine at a concentration near its Kd.

-

For α7 nAChRs: [¹²⁵I]α-bungarotoxin or [³H]methyllycaconitine (MLA) at a concentration near its Kd.

-

-

A range of concentrations of the unlabeled test compound (cis- or trans-5-methylnicotine).

-

Assay buffer to reach the final volume.

-

-

Total Binding wells contain membranes and radioligand only.

-

Non-specific Binding (NSB) wells contain membranes, radioligand, and a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine) to saturate all specific binding sites.

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 2-4 hours).

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting NSB from total binding.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique used to measure the functional properties (e.g., agonist potency and efficacy) of ligand-gated ion channels expressed in large cells, such as Xenopus laevis oocytes.

Protocol for TEVC Recording from Xenopus Oocytes:

-

Oocyte Preparation:

-

Stage V-VI oocytes are surgically harvested from female Xenopus laevis frogs.

-

The oocytes are defolliculated by enzymatic digestion (e.g., with collagenase).

-

The defolliculated oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., human α7 or rat α4 and β2 subunits).

-

The injected oocytes are incubated for 2-7 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., a saline solution containing NaCl, KCl, CaCl₂, MgCl₂, and a buffer like HEPES, pH 7.4).

-

Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte.

-

One electrode measures the membrane potential (voltage electrode).

-

The other electrode injects current into the oocyte (current electrode).

-

-

The membrane potential is clamped to a holding potential (e.g., -70 mV) using a voltage-clamp amplifier.

-

-

Drug Application:

-

Agonists (e.g., acetylcholine, cis- or trans-5-methylnicotine) are dissolved in the recording solution and applied to the oocyte via the perfusion system.

-

A concentration-response curve is generated by applying a range of agonist concentrations.

-

-

Data Acquisition and Analysis:

-

The current flowing across the oocyte membrane in response to agonist application is recorded.

-

The peak current amplitude at each agonist concentration is measured.

-

The concentration-response data are fitted to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Imax (the maximal response).

-

The Imax of the test compound is often expressed as a percentage of the maximal response to a standard agonist, such as acetylcholine.

-

Signaling Pathways and Experimental Workflows

The activation of nAChRs initiates a cascade of intracellular events. The following diagrams, created using the DOT language for Graphviz, illustrate the general signaling pathway for nAChR activation and a typical experimental workflow for characterizing novel ligands.

Nicotinic Acetylcholine Receptor Signaling Pathway

Caption: General signaling pathway of nAChR activation.

Experimental Workflow for Ligand Characterization

Caption: Experimental workflow for pharmacological characterization.

Discussion and Conclusion

The pharmacological data presented in this guide highlight the pronounced stereoselectivity of the α7 nAChR for the trans isomer of 5-methylnicotine. The addition of a methyl group at the 5'-position of the pyrrolidine ring of nicotine has a profound impact on its interaction with nAChRs, with the spatial orientation of this methyl group being a critical determinant of activity.

The significant α7 agonist activity of trans-5-methylnicotine, coupled with its lack of activity at the α4β2 subtype, suggests that this compound could serve as a valuable pharmacological tool for selectively probing the function of α7 nAChRs. Furthermore, it represents a potential lead scaffold for the development of novel α7-selective agonists for the treatment of cognitive deficits and other neurological disorders where α7 nAChR activation is thought to be beneficial.

Conversely, the inactivity of cis-5-methylnicotine at both receptor subtypes underscores the steric constraints of the nAChR binding pocket. This information is equally valuable for guiding SAR studies and for building more accurate computational models of ligand-receptor interactions.

References

Toxicological Assessment of rac-5-Methylnicotine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience. The toxicological profile of rac-5-Methylnicotine is not well-established, and this guide synthesizes the limited available data with comparative information from related compounds. All laboratory work should be conducted with appropriate safety precautions.

**Executive Summary

This compound is a synthetic analog of nicotine, classified as a tobacco alkaloid and also used as an insecticide.[1] A comprehensive toxicological profile for this compound is not publicly available. The majority of existing research focuses on its interaction with nicotinic acetylcholine receptors (nAChRs), the primary targets of nicotine in the central nervous system. This guide provides an in-depth analysis of the available data on this compound, primarily from a pivotal study that examined a "methyl scan" of nicotine's pyrrolidinium ring. Due to the scarcity of direct toxicological data, this document also presents a comparative assessment with the well-characterized toxicology of nicotine and its more extensively studied analog, 6-methylnicotine. This "read-across" approach offers a preliminary perspective on the potential toxicological properties of this compound.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The primary pharmacological data available for 5-methylnicotine comes from a study by Xing et al. (2020), which investigated the binding and functional activity of various methylated nicotine analogs at the two major nAChR subtypes in the brain: α4β2 and α7.[2][3] This research distinguished between the cis and trans isomers of 5-methylnicotine, revealing significant stereoselectivity in their receptor interactions.

Receptor Binding Affinity

Radioligand binding assays were conducted to determine the affinity of cis- and trans-5-methylnicotine for α4β2 and α7 nAChRs. The results indicate that the orientation of the methyl group at the 5-position of the pyrrolidinium ring critically influences receptor binding. Notably, cis-5'-methylnicotine displayed a low affinity for both receptor subtypes. In contrast, trans-5'-methylnicotine showed better tolerance at the α7 receptor compared to the α4β2 receptor.[2][3]

| Compound | Receptor Subtype | Kᵢ (nM) |

| (S)-Nicotine | α4β2 | 0.8 ± 0.1 |

| α7 | 1100 ± 100 | |

| trans-5'-Methylnicotine | α4β2 | 19 ± 2 |

| α7 | 1400 ± 200 | |

| cis-5'-Methylnicotine | α4β2 | 310 ± 40 |

| α7 | >10000 |

Table 1: Receptor binding affinities (Kᵢ) of 5-Methylnicotine isomers and (S)-Nicotine for α4β2 and α7 nAChRs. Data extracted from Xing et al. (2020).

Functional Activity (Agonism)

The functional effects of 5-methylnicotine isomers were assessed using two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes expressing human nAChRs. This technique measures the ion flow through the receptor channel upon agonist binding. The study found that cis-5'-methylnicotine lacked agonist activity at both α4β2 and α7 receptors. Conversely, trans-5'-methylnicotine retained considerable agonist activity at the α7 receptor.[2][3]

| Compound | Receptor Subtype | EC₅₀ (µM) | Iₘₐₓ (% of ACh) |

| (S)-Nicotine | α4β2 | 1.9 ± 0.3 | 85 ± 5 |

| α7 | 11 ± 1 | 90 ± 6 | |

| trans-5'-Methylnicotine | α4β2 | 22 ± 4 | 70 ± 8 |

| α7 | 18 ± 3 | 80 ± 7 | |

| cis-5'-Methylnicotine | α4β2 | >100 | <5 |

| α7 | >100 | <5 |

Table 2: Functional agonist potencies (EC₅₀) and maximal responses (Iₘₐₓ) of 5-Methylnicotine isomers and (S)-Nicotine at α4β2 and α7 nAChRs. Data extracted from Xing et al. (2020).

Comparative Toxicology

Given the absence of comprehensive toxicological studies on this compound, a comparative analysis with nicotine and 6-methylnicotine is presented to provide a preliminary risk assessment framework.

Acute Toxicity

| Compound | Test Species | Route | LD₅₀ | Reference(s) |

| Nicotine | Human (estimated) | Oral | 6.5 - 13 mg/kg | [4] |

| Rat | Oral | 50 mg/kg | [3][5] | |

| Mouse | Oral | 3 mg/kg | [3][5] | |

| 6-Methylnicotine | Rat (in vivo study) | Intravenous | More toxic than nicotine (quantitative LD₅₀ not specified) | [6] |

| Rat (in vivo study) | Not specified | LD₅₀ is 1.5-3 fold lower than nicotine | [7] | |

| This compound | - | - | No data available | - |

Table 3: Comparative acute toxicity (LD₅₀) values.

Cytotoxicity

In vitro cytotoxicity studies have demonstrated that nicotine and 6-methylnicotine can reduce cell viability in a dose-dependent manner. Studies on 6-methylnicotine suggest it may have a greater cytotoxic potential than nicotine.

| Compound | Cell Line | Assay | Key Findings | Reference(s) |

| Nicotine | MRC-5 (lung fibroblasts) | MTT | 2 mM concentration reduced viability to 50%. | [8] |

| Keratinocytes, Hepatocytes | MTT | Concentration-dependent cytotoxicity. | [9] | |

| 6-Methylnicotine | Human Bronchial Epithelial Cells (HBEC3-KT) | Not specified | Increased cytotoxicity compared to nicotine. | [2] |

| Human Bronchial Epithelial Cells (BEAS-2B) | CCK-8 | More sensitive to 6-MN than nicotine. | [7][10] | |

| This compound | - | - | No data available | - |

Table 4: Comparative in vitro cytotoxicity data.

Genotoxicity

The mutagenic potential of nicotine and its analogs is a critical toxicological endpoint. The bacterial reverse mutation assay (Ames test) is a common method for assessing genotoxicity.

| Compound | Test System | Key Findings | Reference(s) |

| Nicotine | Salmonella typhimurium (Ames Test) | Generally considered not mutagenic, though some studies show genotoxic effects at high concentrations. | [6] |

| 6-Methylnicotine | Salmonella typhimurium (Ames Test) | E-liquid formulations showed similar mutagenicity to nicotine salt formulations. | [11] |

| This compound | - | No data available | - |

Table 5: Comparative genotoxicity data.

Experimental Protocols

Radioligand Binding Assay (for nAChR Affinity)

This protocol is a representative method based on the study by Xing et al. (2020) and other standard procedures.[2][4][11][12][13]

-

Membrane Preparation: Rat brain tissue (for native receptors) or cultured cells expressing the desired nAChR subtype are homogenized in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). The homogenate is centrifuged, and the resulting pellet (membrane fraction) is resuspended in fresh buffer.

-

Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of the test compound (e.g., this compound).

-

Incubation: The plate is incubated for a defined period (e.g., 60-75 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., nicotine). Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Kᵢ) of the test compound is calculated from its IC₅₀ value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Assay (for Functional Activity)

This is a representative protocol for assessing agonist activity at ligand-gated ion channels expressed in Xenopus oocytes.[14][15][16][17][18]

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated. They are then microinjected with cRNA encoding the subunits of the desired human nAChR subtype (e.g., α4 and β2, or α7). The oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Compound Application: The test compound (e.g., this compound) is applied to the oocyte at various concentrations through the perfusion system.

-

Data Acquisition: The current flowing across the oocyte membrane in response to the compound application is recorded.

-

Data Analysis: The peak current response at each concentration is measured. A concentration-response curve is generated, and the EC₅₀ (concentration for half-maximal response) and Iₘₐₓ (maximal response, often relative to a standard agonist like acetylcholine) are determined by fitting the data to a sigmoidal dose-response equation.

MTT Assay (for Cytotoxicity)

This is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][19][20][21]

-

Cell Seeding: The chosen cell line (e.g., human lung fibroblasts, bronchial epithelial cells) is seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound). Control wells with medium alone and a vehicle control are included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ (concentration that inhibits 50% of cell viability) can be calculated.

Bacterial Reverse Mutation Assay (Ames Test)

This is a representative protocol for assessing the mutagenic potential of a chemical.[6][22][23][24]

-

Strain Selection: Several histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA102) are used, which are sensitive to different types of mutagens (frameshift vs. base-pair substitution).

-

Metabolic Activation: The test is performed both with and without the addition of a rat liver homogenate (S9 fraction) to simulate metabolic activation that occurs in mammals.

-

Exposure: The bacterial tester strains are exposed to various concentrations of the test compound (e.g., this compound) in the presence of a small amount of histidine.

-

Plating: The mixture is plated on a minimal glucose agar medium that lacks histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Colony Counting: Only bacteria that have undergone a reverse mutation to a histidine-independent state will be able to grow and form colonies. The number of revertant colonies is counted for each plate.

-

Data Analysis: The mutagenic potential of the compound is determined by comparing the number of revertant colonies in the test plates to the number of spontaneous revertant colonies in the negative control plates. A dose-dependent increase of at least two-fold in the number of revertants is typically considered a positive result. Positive controls with known mutagens are run in parallel to ensure the validity of the assay.

Conclusion and Future Directions

The available data on this compound is currently limited to its interactions with nAChRs, where it displays significant stereoselectivity. The trans isomer retains considerable activity at the α7 nAChR, while the cis isomer is largely inactive at both α4β2 and α7 subtypes. There is a critical lack of information regarding its broader toxicological profile, including acute toxicity, cytotoxicity, and genotoxicity.

Comparative analysis with nicotine and 6-methylnicotine suggests that methylation of the nicotine scaffold can lead to altered toxicity profiles, with 6-methylnicotine appearing to be more toxic than the parent compound. This underscores the necessity for a thorough and direct toxicological evaluation of this compound.

Future research should prioritize:

-

Acute toxicity studies (in vivo) to determine the LD₅₀ via relevant routes of exposure.

-

In vitro cytotoxicity assays using a panel of relevant human cell lines (e.g., pulmonary, hepatic, neuronal).

-

A full battery of genotoxicity tests , including the Ames test, an in vitro mammalian cell micronucleus test, and a chromosomal aberration assay.

-

Repeated dose toxicity studies to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.

A comprehensive understanding of the toxicology of this compound is essential for any future consideration of its use in consumer products or as a research tool.

References

- 1. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic receptor binding: Significance and symbolism [wisdomlib.org]

- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity, mutagenicity and genotoxicity of electronic cigarettes emission aerosols compared to cigarette smoke: the REPLICA project - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT (Assay protocol [protocols.io]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. 2.3. Radioligand Binding Experiments [bio-protocol.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 17. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. texaschildrens.org [texaschildrens.org]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 22. Development, qualification, validation and application of the Ames test using a VITROCELL® VC10® smoke exposure system - PMC [pmc.ncbi.nlm.nih.gov]

- 23. imperialbrandsscience.com [imperialbrandsscience.com]

- 24. reynoldsscience.com [reynoldsscience.com]

In Vivo Effects of rac-5-Methylnicotine Administration: A Technical Guide for Researchers

Disclaimer: As of late 2025, publicly available scientific literature lacks specific in vivo studies on the administration of rac-5-Methylnicotine. Therefore, this document provides a comprehensive guide based on the known in vitro effects of its stereoisomers and established in vivo methodologies for evaluating novel nicotinic acetylcholine receptor (nAChR) agonists. The quantitative data and experimental protocols are extrapolated from studies on nicotine and other closely related analogs.

Introduction

Nicotine, the primary psychoactive component of tobacco, exerts its effects through the activation of nAChRs.[1] The modulation of these receptors has been a focal point for drug development, targeting conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The synthesis and evaluation of nicotine analogs, such as this compound, are crucial for understanding the structure-activity relationships that govern nAChR subtype selectivity and for the development of novel therapeutics with improved efficacy and reduced side effects.

This compound is a chiral molecule existing as a racemic mixture of two enantiomers: (S)-cis-5'-Methylnicotine and (R)-trans-5'-Methylnicotine. Understanding the in vivo pharmacology of this racemic mixture is essential for predicting its therapeutic potential and toxicological profile. This guide summarizes the available in vitro data for the enantiomers of 5-Methylnicotine and outlines the standard in vivo experimental workflows used to characterize such compounds.

In Vitro Receptor Pharmacology of 5-Methylnicotine Enantiomers

A "methyl scan" of the pyrrolidinium ring of nicotine has provided valuable insights into how methylation at the 5' position affects interactions with the two major nAChR subtypes in the brain: α4β2 and α7.[1][2][3]

Key Findings:

-

trans-5'-Methylnicotine: This enantiomer is well-tolerated by α7 nAChRs, retaining considerable activity at this subtype.[1][2] In contrast, its interaction with α4β2 nAChRs is less favorable compared to nicotine.[1][2]

-

cis-5'-Methylnicotine: This enantiomer displays low affinity and lacks agonist activity at both α4β2 and α7 nAChRs.[1][2]

These in vitro findings suggest that the in vivo effects of this compound would likely be dominated by the activity of the trans-enantiomer at α7 nAChRs, with potentially reduced α4β2-mediated effects compared to nicotine.

Table 1: In Vitro Receptor Binding and Functional Activity of 5'-Methylnicotine Enantiomers (Qualitative Summary)

| Compound | α4β2 nAChR Affinity | α4β2 nAChR Agonist Potency | α7 nAChR Affinity | α7 nAChR Agonist Potency |

| trans-5'-Methylnicotine | Lower than nicotine | Lower than nicotine | Tolerated | Considerable |

| cis-5'-Methylnicotine | Low | Inactive | Low | Inactive |

Source: Based on qualitative descriptions from Xing et al., 2020.[1][2]

Proposed In Vivo Experimental Protocols

The following sections detail standard experimental protocols for characterizing the in vivo effects of a novel nAChR agonist like this compound.

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its enantiomers.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats (250-300g) are typically used.[4][5]

-

Drug Administration:

-

Intravenous (IV) administration (e.g., 0.1, 0.5, 1.0 mg/kg) to determine clearance, volume of distribution, and elimination half-life.[4]

-

Subcutaneous (SC) or oral (PO) administration to assess bioavailability.

-

-

Sample Collection: Blood samples are collected at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.

-

Analytical Method: Plasma concentrations of this compound and its potential metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Chiral chromatography would be necessary to resolve the individual enantiomers.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Cl, Vd) are calculated using non-compartmental or compartmental analysis software.

Table 2: Representative Pharmacokinetic Parameters of Nicotine in Rats

| Parameter | Value | Units | Route of Administration |

| Half-life (t1/2) | 0.9 - 1.1 | hours | Intravenous |

| Total Body Clearance (Cl) | 2.9 - 3.9 | L/hr/kg | Intravenous |

| Volume of Distribution (Vd) | 4.7 - 5.7 | L/kg | Intravenous |

Source: Kyerematen et al., 1988.[4] These values for nicotine provide a benchmark for comparison.

Neurochemical Studies (In Vivo Microdialysis)

Objective: To measure the effect of this compound administration on extracellular levels of key neurotransmitters, particularly dopamine (DA) in the nucleus accumbens (NAc), a key region in the brain's reward pathway.

Experimental Protocol:

-

Animal Model: Freely moving male Sprague-Dawley rats with a guide cannula stereotaxically implanted, targeting the NAc.

-

Microdialysis Procedure:

-

A microdialysis probe is inserted into the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

After a baseline collection period, this compound (e.g., 0.1, 0.4, 0.8 mg/kg, SC) or vehicle is administered.

-

Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) for several hours.

-

-

Analytical Method: Neurotransmitter levels (e.g., dopamine, serotonin, norepinephrine and their metabolites) in the dialysate are quantified by high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the average baseline levels.

Behavioral Studies

Objective: To assess the stimulant or depressant effects of this compound on spontaneous movement.

Experimental Protocol:

-

Animal Model: Male mice (e.g., C57BL/6J) or rats.

-

Apparatus: Open-field arenas equipped with automated photobeam tracking systems.

-

Procedure:

-

Animals are habituated to the test environment.

-

On the test day, animals receive an injection of this compound (e.g., 0.1, 0.5, 1.0 mg/kg, SC) or vehicle.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes).

-

-

Data Analysis: Locomotor activity is typically binned into time blocks to assess the time course of the drug's effect.

Objective: To determine if the subjective effects of this compound are similar to those of nicotine.

Experimental Protocol:

-

Animal Model: Rats or non-human primates trained to discriminate nicotine (e.g., 0.4 mg/kg, SC) from saline in a two-lever operant conditioning chamber.

-

Training: Animals are trained to press one lever for a food reward after a nicotine injection and another lever after a saline injection.

-

Testing: Once the discrimination is learned, test sessions are conducted where various doses of this compound are administered, and the percentage of responses on the nicotine-appropriate lever is measured.

-

Data Analysis: A dose-response curve is generated to determine if this compound fully substitutes for, partially substitutes for, or does not substitute for the nicotine cue.

Visualizations

Signaling Pathways

Caption: Simplified signaling pathway of nAChR activation.

Experimental Workflows

Caption: General workflow for in vivo pharmacokinetic studies.

Caption: General workflow for in vivo microdialysis studies.

Conclusion

While direct in vivo data for this compound is currently unavailable, the in vitro profile of its enantiomers suggests a potential for α7 nAChR-selective effects, primarily driven by the trans-isomer. The experimental protocols outlined in this guide provide a robust framework for the future in vivo characterization of this compound. Such studies are imperative to fully understand its pharmacokinetic profile, neurochemical effects, behavioral pharmacology, and therapeutic potential. Researchers in the field are encouraged to pursue these investigations to fill the existing knowledge gap.

References

- 1. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of nicotine and 12 metabolites in the rat. Application of a new radiometric high performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Methylnicotine Alkaloids in Tobacco: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of methylnicotine alkaloids, primarily nicotine, in tobacco plants (Nicotiana tabacum). It details the metabolic pathways, enzymatic reactions, regulatory networks, and key experimental methodologies used to study these processes. This document is intended to serve as a valuable resource for professionals engaged in plant biochemistry, metabolic engineering, and the development of novel pharmaceuticals.

Introduction to Nicotine Alkaloids

Nicotine and its related pyridine alkaloids are secondary metabolites predominantly synthesized in the roots of tobacco plants and subsequently translocated to the leaves, where they are stored in vacuoles.[1][2] These compounds serve as a crucial defense mechanism against herbivores.[1] The biosynthesis of these alkaloids is a complex process involving two distinct pathways that converge to form the characteristic bipartite structure of nicotine: a pyridine ring and a pyrrolidine ring.[1] The entire process is tightly regulated by a sophisticated interplay of genetic factors, phytohormones, and environmental cues.[2][3]

The Core Biosynthetic Pathway

The formation of nicotine is a result of the condensation of a pyridine ring, derived from the aspartate pathway for NAD biosynthesis, and a pyrrolidine ring, originating from the ornithine/arginine pathway.[4]

Formation of the Pyridine Ring

The pyridine moiety of nicotine is supplied in the form of nicotinic acid. This part of the pathway is intricately linked with primary metabolism, specifically the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD).[1] The key enzymatic steps are as follows:

-

Aspartate Oxidase (AO): Converts aspartate to iminosuccinate.

-

Quinolinate Synthase (QS): Catalyzes the condensation of iminosuccinate with dihydroxyacetone phosphate to form quinolinate.

-

Quinolinate Phosphoribosyltransferase (QPT): This is a rate-limiting enzyme that converts quinolinic acid to nicotinic acid mononucleotide (NaMN).[5] In tobacco, the QPT2 gene is specifically associated with nicotine biosynthesis.[1][6]

Formation of the Pyrrolidine Ring

The pyrrolidine ring is derived from the polyamine putrescine, which can be synthesized from either ornithine or arginine.[7] The key enzymes in this branch of the pathway are:

-

Ornithine Decarboxylase (ODC): Directly converts ornithine to putrescine.[7]

-

Putrescine N-methyltransferase (PMT): This is the first committed step in the pyrrolidine ring pathway, catalyzing the S-adenosylmethionine (SAM)-dependent N-methylation of putrescine to form N-methylputrescine.[8][9][10]

-

N-methylputrescine Oxidase (MPO): Oxidizes N-methylputrescine to 4-methylaminobutanal, which then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[4]

Condensation and Final Steps

The N-methyl-Δ¹-pyrrolinium cation and a derivative of nicotinic acid are condensed to form nicotine. The precise mechanisms and enzymes involved in the final condensation and subsequent reactions are still being fully elucidated, but several key proteins have been identified:

-

Berberine Bridge Enzyme-like (BBL) proteins: These enzymes are involved in one of the final oxidation steps leading to nicotine formation.

The entire biosynthetic pathway is depicted in the diagram below:

Regulation of Nicotine Biosynthesis

The biosynthesis of nicotine is a highly regulated process, primarily controlled at the transcriptional level in response to various stimuli, most notably herbivory and mechanical wounding.

Jasmonate Signaling Pathway

The plant hormone jasmonate (JA) is a key signaling molecule that induces nicotine biosynthesis.[1][15] Wounding of the leaves triggers the production of jasmonic acid, which then acts as a long-distance signal, traveling to the roots to initiate the expression of nicotine biosynthesis genes.[15] The core of the jasmonate signaling pathway involves:

-

COI1 (CORONATINE INSENSITIVE 1): An F-box protein that acts as the receptor for the active form of jasmonate, jasmonoyl-isoleucine (JA-Ile).

-

JAZ (Jasmonate ZIM-domain) proteins: These are repressor proteins that, in the absence of JA-Ile, bind to and inhibit the activity of transcription factors.

-

MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of jasmonate-responsive genes.

-

NIC2-locus Ethylene Response Factors (ERFs): A cluster of ERF transcription factors, such as ERF189, that are key positive regulators of the nicotine biosynthesis genes.

Upon wounding, JA-Ile levels rise and bind to the COI1 receptor, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. This releases MYC2 and the NIC2-locus ERFs, allowing them to activate the transcription of target genes, including PMT, QPT2, A622, and BBL. MYC2 directly binds to G-box elements, while the ERFs bind to GCC-box elements in the promoters of these genes.

Role of Auxin

Auxin acts as a negative regulator of nicotine synthesis.[7][15] Removal of the shoot apex, a primary source of auxin, leads to a significant increase in nicotine production in the roots.[7][15] This effect can be reversed by the application of an auxin analog to the decapitated stem.[7] This indicates a complex hormonal crosstalk between auxin and jasmonate pathways in controlling alkaloid biosynthesis.

Conversion of Nicotine to Nornicotine

In mature tobacco leaves, particularly during senescence and curing, nicotine can be N-demethylated to form nornicotine.[16][17] This conversion is catalyzed by a specific group of cytochrome P450 enzymes known as nicotine N-demethylases (NNDs), belonging to the CYP82E subfamily.[16][17][18] Key enzymes in this process include CYP82E4, CYP82E5v2, and CYP82E10.[16] The accumulation of nornicotine is undesirable as it is a direct precursor to the potent carcinogen N'-nitrosonornicotine (NNN).[16][17]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biosynthesis of methylnicotine alkaloids in tobacco.

Table 1: Alkaloid Content in Different Tobacco Varieties and Conditions

| Tobacco Line / Condition | Nicotine (mg/g DW) | Nornicotine (mg/g DW) | Anatabine (mg/g DW) | Reference(s) |

| Virginia Tobacco | 32.6 | - | - | [7] |

| Burley Tobacco | 6.5 | - | - | [7] |

| Oriental Tobacco | ≤0.5 | - | - | [7] |

| Control (Hairy Roots) | ~7.0 | ~2.7 | ~0.1 | [19] |

| Jasmonate-treated BY-2 cells | ~0.5 | Not Detected | ~8.3 | [19] |

| PMT-RNAi (low nicotine) | < 2.7 | - | Drastically elevated | [16] |

| A622-knockout | Severely reduced | - | - | [18] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Kcat (s-1) | Organism/Source | Reference(s) |

| CYP82E4 | Nicotine | 9.1 | 1 | - | N. tomentosiformis | [20] |

| QPRTase | Quinolinic Acid | 21.6 | 1.19 (µM/min) | - | Human | [21] |

| QPRTase | PRPP | 23.2 | 0.93 (µM/min) | - | Human | [21] |

| PMT | Putrescine | - | - | 0.16 - 0.39 | Various Solanaceae |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of nicotine biosynthesis.

Quantification of Nicotine Alkaloids by GC-MS

This protocol is adapted for the extraction and quantification of nicotine and related alkaloids from tobacco leaf tissue.

1. Sample Preparation and Extraction: a. Homogenize 100 mg of dried, ground tobacco leaf tissue. b. Add 10 mL of methanol to the homogenized tissue. c. Sonicate the mixture for 30 minutes. d. Centrifuge at 3000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS). b. Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness). c. Carrier Gas: Helium at a constant flow rate of 1 mL/min. d. Injector Temperature: 250°C. e. Oven Temperature Program: i. Initial temperature of 100°C, hold for 2 minutes. ii. Ramp to 200°C at a rate of 10°C/min. iii. Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes. f. MS Parameters: i. Ion Source Temperature: 230°C. ii. Quadrupole Temperature: 150°C. iii. Electron Impact (EI) ionization at 70 eV. iv. Scan Mode: Selected Ion Monitoring (SIM) for quantification.

- Nicotine: m/z 84 (quantitative), 133, 162 (qualitative).

- Nornicotine: m/z 70, 148.

- Anatabine: m/z 159, 133.

3. Quantification: a. Prepare a standard curve using pure nicotine, nornicotine, and anatabine standards of known concentrations. b. Calculate the concentration of each alkaloid in the samples by comparing their peak areas to the standard curve.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the transcript levels of nicotine biosynthesis genes.

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from 100 mg of fresh tobacco root tissue using a suitable RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen). b. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

2. qRT-PCR Reaction: a. Prepare the reaction mixture containing:

- SYBR Green Master Mix (2X)

- Forward and reverse primers (10 µM each)

- cDNA template (diluted 1:10)

- Nuclease-free water b. Primer Design: Design primers to specifically amplify target genes (e.g., PMT, QPT2, A622, ERF189) and a reference gene (e.g., Actin or EF1α). c. Thermal Cycling Conditions: i. Initial denaturation: 95°C for 10 minutes. ii. 40 cycles of:

- Denaturation: 95°C for 15 seconds.

- Annealing/Extension: 60°C for 1 minute. iii. Melt curve analysis to verify product specificity.

3. Data Analysis: a. Calculate the cycle threshold (Ct) values for each gene. b. Determine the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Generation of Transgenic Tobacco via Agrobacterium tumefaciens

This protocol describes a general workflow for creating transgenic tobacco plants, for example, to silence a target gene using RNAi.

Conclusion

The biosynthesis of methylnicotine alkaloids in tobacco is a multifaceted process that has been the subject of extensive research. A deep understanding of the enzymatic steps, regulatory networks, and the interplay between primary and secondary metabolism provides a solid foundation for metabolic engineering efforts. The methodologies outlined in this guide represent the core techniques employed to unravel this complex pathway. Future research will likely focus on the precise mechanisms of the final condensation steps, the role of alkaloid transporters, and the intricate cross-talk between different hormonal signaling pathways, offering new avenues for the targeted manipulation of alkaloid production in tobacco and related species.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Quinolinate phosphoribosyltransferase: kinetic mechanism for a type II PRTase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 6. uniprot.org [uniprot.org]

- 7. scribd.com [scribd.com]

- 8. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinolinate Phosphoribosyltransferase Promotes Invasiveness of Breast Cancer Through Myosin Light Chain Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Northern blot - Wikipedia [en.wikipedia.org]

- 12. Biochemical Characterization of Quinolinic Acid Phosphoribosyltransferase from Mycobacterium tuberculosis H37Rv and Inhibition of Its Activity by Pyrazinamide | PLOS One [journals.plos.org]

- 13. academic.oup.com [academic.oup.com]

- 14. bu.edu [bu.edu]

- 15. rsc.org [rsc.org]

- 16. Jasmonate mediates salt-induced nicotine biosynthesis in tobacco (Nicotiana tabacum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transcriptome analysis reveals key genes involved in the regulation of nicotine biosynthesis at early time points after topping in tobacco (Nicotiana tabacum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aspirasci.com [aspirasci.com]

- 19. STRUCTURAL AND KINETIC CHARACTERIZATION OF QUINOLINATE PHOSPHORIBOSYLTRANSFERASE (hQPRTase) FROM HOMO SAPIENS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Putrescine N-methyltransferases--a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Potential for Spontaneous Racemization of 5-Methylnicotine Under Physiological Conditions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there are no publicly available studies specifically investigating the spontaneous racemization of 5-methylnicotine under physiological or any other conditions. This guide, therefore, provides a foundational framework and a proposed experimental approach for researchers interested in exploring this potential phenomenon. The methodologies described are based on established principles of chiral analysis and drug stability testing.

Introduction to Chirality and Racemization in Drug Molecules

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in pharmacology. These mirror-image isomers, known as enantiomers, can exhibit significantly different pharmacological and toxicological profiles. For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even produce adverse effects[1][2][3]. The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, underscores the importance of understanding the stereochemical stability of chiral drugs[1][2].

Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal quantities of both enantiomers (a racemate). Spontaneous racemization can occur under various conditions, including physiological pH and temperature. If a single-enantiomer drug racemizes in vivo, it can lead to a loss of therapeutic efficacy and the potential for unexpected side effects. Therefore, assessing the stereochemical stability of a chiral drug candidate like 5-methylnicotine is a crucial step in its development.

5-Methylnicotine is a nicotine analog that, like nicotine, possesses a chiral center at the 2' position of the pyrrolidine ring. While its synthesis has been described, its enantiomeric stability under physiological conditions remains uncharacterized[4][5].

Proposed Experimental Protocol for Investigating Racemization

The following section outlines a hypothetical, yet detailed, experimental protocol to determine the rate of spontaneous racemization of 5-methylnicotine.

Objective

To quantify the rate of spontaneous racemization of an enantiomerically pure sample of 5-methylnicotine under simulated physiological conditions (pH 7.4, 37°C).

Materials and Reagents

-

(S)-5-methylnicotine or (R)-5-methylnicotine (enantiomeric purity >99%)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol (HPLC grade)

-

Ammonium formate or other suitable mobile phase additives

-

Deionized water (18.2 MΩ·cm)

-

Reference standards for both (S)- and (R)-5-methylnicotine

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system equipped with a UV or Mass Spectrometry (MS) detector.

-

Chiral stationary phase (CSP) column capable of separating 5-methylnicotine enantiomers. Based on literature for nicotine and its analogs, potential columns include those with polysaccharide-based selectors (e.g., Lux AMP) or macrocyclic glycopeptide phases[6][7].

-

Calibrated incubator or water bath set to 37°C.

-

Autosampler for automated injection and analysis.

-

pH meter.

-

Analytical balance.

Experimental Procedure

-

Preparation of Incubation Solution:

-

Prepare a stock solution of enantiomerically pure 5-methylnicotine in a minimal amount of a suitable solvent (e.g., methanol) and dilute it with PBS (pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept to a minimum (<1%) to avoid altering the aqueous buffer conditions.

-

-

Incubation:

-

Transfer the solution to sealed vials and place them in an incubator maintained at 37°C.

-

Protect the vials from light to prevent potential photodegradation.

-

-

Sampling:

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot from a vial.

-

Immediately quench any potential reaction by cooling the sample on ice or mixing with a solvent that halts the racemization process, if necessary. For many spontaneous racemizations, immediate analysis or freezing might be sufficient.

-

-

Chiral HPLC Analysis:

-

Develop and validate a chiral HPLC method capable of baseline-separating the (S)- and (R)-enantiomers of 5-methylnicotine. Method development would involve screening different chiral columns and mobile phases.

-

Inject the samples from each time point onto the chiral HPLC system.

-

Record the peak areas for both the (S)- and (R)-enantiomers.

-

Data Analysis and Presentation

-

Enantiomeric Excess (% ee): Calculate the enantiomeric excess at each time point using the following formula:

% ee = [ |(Area_S - Area_R)| / (Area_S + Area_R) ] * 100

Where Area_S and Area_R are the peak areas of the (S) and (R) enantiomers, respectively.

-

Racemization Kinetics: Plot the natural logarithm of the enantiomeric excess (ln(% ee)) against time. If the racemization follows first-order kinetics, the plot should be linear.

-

Rate Constant (k): The rate constant for racemization (krac) can be determined from the slope of the linear plot (slope = -krac).

-

Half-life (t1/2): Calculate the half-life of racemization, which is the time it takes for the enantiomeric excess to decrease by 50%, using the formula:

t1/2 = ln(2) / krac

The quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Racemization Data for (S)-5-Methylnicotine at 37°C, pH 7.4

| Time (hours) | Peak Area (S-enantiomer) | Peak Area (R-enantiomer) | Enantiomeric Excess (% ee) |

| 0 | 1,000,000 | 5,000 | 99.0 |

| 12 | 950,000 | 55,000 | 89.1 |

| 24 | 902,500 | 102,500 | 79.6 |

| 48 | 814,500 | 190,500 | 62.1 |

| 72 | 733,000 | 272,000 | 45.8 |

Visualizations: Workflows and Concepts

Experimental Workflow

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-METHYLNICOTINE synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chiral Separation of Nicotine | Phenomenex [phenomenex.com]

Solubility and stability of rac-5-Methylnicotine in different solvents

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile of rac-5-Methylnicotine

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. Preliminary qualitative solubility information for this compound indicates it is slightly soluble in chloroform, ethyl acetate, and methanol.[1] For drug development purposes, quantitative solubility data in a range of pharmaceutically relevant solvents is essential.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Solvent Selection: A range of solvents relevant to potential formulations and analytical methods should be selected (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, propylene glycol, glycerin).

-

Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not bind the analyte).

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3]

-

Data Reporting: Solubility is reported in units such as mg/mL or µg/mL.

Illustrative Solubility Data Presentation

The following table is a template for presenting solubility data. The values provided are hypothetical and serve as an example.

| Solvent | Temperature (°C) | Solubility (mg/mL) - Hypothetical |

| Water | 25 | 5.2 |

| Water | 37 | 8.9 |

| PBS (pH 5.0) | 37 | 15.4 |

| PBS (pH 7.4) | 37 | 10.1 |

| Ethanol | 25 | >100 |

| Propylene Glycol | 25 | >100 |

| Glycerin | 25 | 55.7 |

| Chloroform | 25 | Slightly Soluble |

| Ethyl Acetate | 25 | Slightly Soluble |

| Methanol | 25 | Slightly Soluble |

Stability Profile of this compound